

Application Notes and Protocols for AZD0780 Pharmacokinetic and Pharmacodynamic Studies

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These application notes provide a comprehensive overview of the pharmacokinetic (PK) and pharmacodynamic (PD) properties of AZD0780, an investigational oral small-molecule inhibitor of proprotein convertase subtilisin/kexin type 9 (PCSK9). The information is intended for researchers, scientists, and drug development professionals involved in the study of novel lipid-lowering therapies.

Introduction

AZD0780 is a first-in-class oral PCSK9 inhibitor developed by AstraZeneca for the treatment of hypercholesterolemia.[1][2] It represents a potential new therapeutic option for patients who are unable to achieve their low-density lipoprotein cholesterol (LDL-C) goals with statin therapy alone.[3] AZD0780 employs a novel mechanism of action, binding to the C-terminal domain of PCSK9.[4][5] This interaction inhibits the lysosomal trafficking of the PCSK9-LDL receptor (LDLR) complex, thereby preventing LDLR degradation and increasing the recycling of LDLRs to the hepatocyte surface.[4][6] Increased LDLR expression leads to enhanced clearance of LDL-C from the circulation.[5]

Pharmacokinetic Properties

Preclinical and clinical studies have characterized the pharmacokinetic profile of AZD0780.

Preclinical Pharmacokinetics (in mice)



In vivo studies in C57BL/6 mice have provided initial pharmacokinetic parameters for AZD0780. [4]

Parameter	Value
Intravenous Half-Life (t½)	2.6 hours
Oral Half-Life (t½)	2.9 hours
Oral Bioavailability	63.5%
Plasma Protein Binding (Human)	26%
Plasma Protein Binding (Mouse)	25%

Clinical Pharmacokinetics (in humans)

Phase I clinical trial data in healthy volunteers have provided insights into the human pharmacokinetics of AZD0780.[7]

Parameter	Observation
Half-Life (t½)	Approximately 40 hours
Food Effect	No clinically significant effect on absorption
Dosing Regimen	Once daily

Pharmacodynamic Properties

The primary pharmacodynamic effect of AZD0780 is the reduction of LDL-C. Clinical trials have demonstrated a dose-dependent and statistically significant reduction in LDL-C levels.

Phase I Clinical Trial: LDL-C Reduction

The Phase I study evaluated AZD0780 as both a monotherapy and in combination with rosuvastatin in treatment-naive participants with hypercholesterolemia.[2][8]



Treatment Group	LDL-C Reduction from Baseline
AZD0780 30 mg monotherapy	30%
AZD0780 60 mg monotherapy	38%
AZD0780 30 mg + Rosuvastatin 20 mg	52% (placebo-corrected)
Total Reduction from Baseline	78%

Phase IIb (PURSUIT) Clinical Trial: LDL-C Reduction

The PURSUIT trial was a dose-ranging study of AZD0780 in patients with hypercholesterolemia already receiving moderate-to-high-intensity statin therapy.[7][9][10]

Treatment Group (once daily for 12 weeks)	Placebo-Corrected LDL-C Reduction
AZD0780 1 mg	-35.3%
AZD0780 3 mg	-37.9%
AZD0780 10 mg	-45.2%
AZD0780 30 mg	-50.7%

Safety and Tolerability

Across Phase I and IIb clinical trials, AZD0780 has been generally well-tolerated.[2][6] The incidence of adverse events was comparable between the AZD0780 and placebo groups.[9] In the PURSUIT trial, the rate of adverse events was 38.2% in the combined AZD0780 treatment groups and 32.6% in the placebo group.[10] Treatment discontinuation due to adverse events was also similar between the AZD0780 (1.5%) and placebo (2.3%) groups.[9]

Experimental Protocols

The following are detailed protocols for key experiments in the pharmacokinetic and pharmacodynamic evaluation of AZD0780. These protocols are based on the methodologies described in the clinical trial publications and standard laboratory procedures.



Protocol 1: Quantification of AZD0780 in Human Plasma using LC-MS/MS

Objective: To determine the concentration of AZD0780 in human plasma samples for pharmacokinetic analysis.

Methodology: This protocol is based on standard liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the quantification of small molecules in biological matrices.[11][12][13][14]

Materials:

- Human plasma (collected in K2EDTA tubes)
- AZD0780 reference standard
- Stable isotope-labeled internal standard (SIL-IS) for AZD0780
- · Acetonitrile (ACN), HPLC grade
- Formic acid, LC-MS grade
- Water, LC-MS grade
- 96-well plates
- Centrifuge
- LC-MS/MS system (e.g., Sciex, Waters, Agilent)

Procedure:

- Sample Preparation (Protein Precipitation):
 - 1. Thaw plasma samples and standards on ice.
 - 2. Vortex samples to ensure homogeneity.



- 3. In a 96-well plate, add 50 μL of plasma sample, calibration standard, or quality control sample.
- 4. Add 200 μL of ACN containing the SIL-IS to each well.
- 5. Seal the plate and vortex for 5 minutes to precipitate proteins.
- 6. Centrifuge the plate at 4000 rpm for 10 minutes at 4°C.
- 7. Transfer the supernatant to a clean 96-well plate for analysis.
- LC-MS/MS Analysis:
 - Liquid Chromatography:
 - Column: C18 reverse-phase column (e.g., Waters Acquity UPLC BEH C18, 2.1 x 50 mm, 1.7 μm)
 - Mobile Phase A: 0.1% formic acid in water
 - Mobile Phase B: 0.1% formic acid in ACN
 - Flow Rate: 0.5 mL/min
 - Gradient: Start with 95% A, ramp to 95% B over 2 minutes, hold for 1 minute, and return to initial conditions.
 - Injection Volume: 5 μL
 - Mass Spectrometry:
 - Ionization Mode: Electrospray Ionization (ESI), positive mode
 - Detection: Multiple Reaction Monitoring (MRM)
 - MRM transitions for AZD0780 and SIL-IS should be optimized based on the specific instrument.
- Data Analysis:



- Construct a calibration curve by plotting the peak area ratio of AZD0780 to the SIL-IS
 against the nominal concentration of the calibration standards.
- Use a weighted $(1/x^2)$ linear regression to fit the calibration curve.
- Determine the concentration of AZD0780 in the plasma samples from the calibration curve.

Protocol 2: Measurement of LDL-C in Human Serum

Objective: To determine the concentration of LDL-C in human serum samples for pharmacodynamic analysis.

Methodology: This protocol describes a direct measurement of LDL-C using a homogeneous enzymatic assay, a common method in clinical trials to avoid inaccuracies of calculated methods in certain patient populations.[15][16]

Materials:

- Human serum (from fasted patients)
- Direct LDL-C assay kit (e.g., from Roche, Beckman Coulter, or similar)
- Clinical chemistry analyzer
- Saline solution (0.9%)

Procedure:

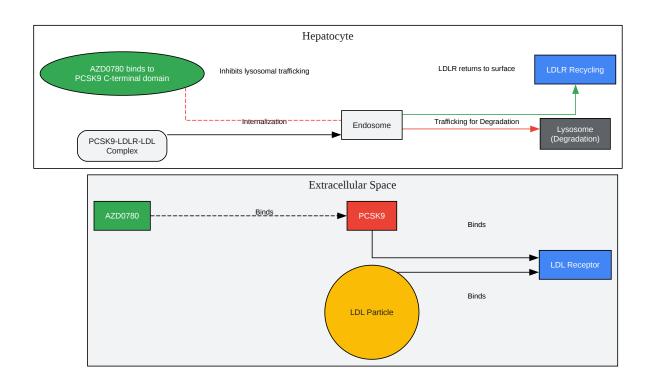
- Sample Handling:
 - 1. Collect blood samples in serum separator tubes from patients who have fasted for at least 12 hours.
 - 2. Allow the blood to clot at room temperature for 30-60 minutes.
 - 3. Centrifuge at 3000 rpm for 15 minutes.



- 4. Separate the serum into a clean tube. Samples can be stored at 2-8°C for up to 5 days or at -20°C for longer periods.
- Assay Procedure (automated on a clinical chemistry analyzer):
 - The assay is typically performed in a two-reagent format.
 - Reagent 1: Contains a detergent that selectively solubilizes non-LDL lipoproteins (HDL, VLDL, chylomicrons). Cholesterol esterase and cholesterol oxidase in this reagent react with the cholesterol from these lipoproteins in a non-color-forming reaction.
 - Reagent 2: Contains a second detergent that solubilizes the LDL particles. The cholesterol released from the LDL is then acted upon by the enzymes, and a chromogenic coupler produces a color reaction.
 - The analyzer pipettes the serum sample and reagents into a cuvette, incubates the mixture, and measures the absorbance at a specified wavelength (e.g., 546 nm).
- Data Analysis:
 - The LDL-C concentration is proportional to the intensity of the color produced, which is measured as absorbance.
 - The analyzer calculates the LDL-C concentration based on a calibration curve generated using standards of known LDL-C concentrations.
 - Results are typically reported in mg/dL or mmol/L.

Visualizations Signaling Pathway of AZD0780



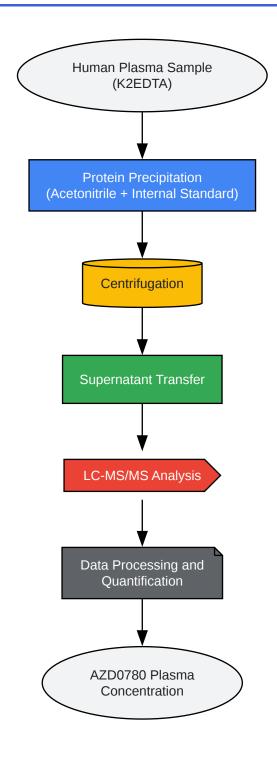


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Caption: Mechanism of action of AZD0780 in preventing LDLR degradation.

Experimental Workflow for Pharmacokinetic Analysis



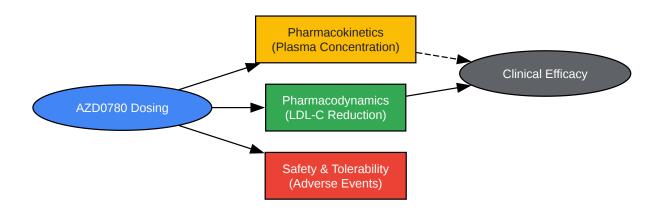


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Caption: Workflow for the quantification of AZD0780 in human plasma.

Logical Relationship of Clinical Trial Endpoints





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Caption: Relationship between dosing, PK/PD, safety, and efficacy in clinical trials.

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